molecular formula C12H15BrFNO B13080439 2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine

2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine

Cat. No.: B13080439
M. Wt: 288.16 g/mol
InChI Key: HNWKHUXDPYFRIX-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine is a synthetic morpholine derivative of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of 2-phenyl-3,5,5-trimethylmorpholine analogues that have demonstrated potent activity in preclinical studies, particularly as inhibitors of monoamine neurotransmitter transporters . Its core structure features a morpholine ring—a heterocycle containing both amine and ether functional groups—which is a common pharmacophore in pharmaceuticals and agrochemicals due to its favorable physicochemical properties . Research into structurally similar compounds indicates potential research applications targeting the central nervous system. Specifically, analogues within this chemical class have shown promising activity as dopamine and norepinephrine transporter inhibitors, with some exhibiting enhanced potency compared to established references . Furthermore, certain phenylmorpholine derivatives have been investigated for their antagonistic effects on nicotinic acetylcholine receptor (nAChR) function, suggesting potential research utility in studying addiction and dependence behaviors . Additional pharmacological profiling of related compounds suggests that morpholine derivatives can exhibit a range of neuropharmacological activities, which makes this chemical class a valuable template for developing research tools for studying neurological pathways and disorders . The presence of both bromo and fluoro substituents on the phenyl ring provides distinct electronic characteristics and potential for further functionalization, making this compound a versatile intermediate for structure-activity relationship (SAR) studies in drug discovery programs. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C12H15BrFNO

Molecular Weight

288.16 g/mol

IUPAC Name

2-(3-bromo-4-fluorophenyl)-5,5-dimethylmorpholine

InChI

InChI=1S/C12H15BrFNO/c1-12(2)7-16-11(6-15-12)8-3-4-10(14)9(13)5-8/h3-5,11,15H,6-7H2,1-2H3

InChI Key

HNWKHUXDPYFRIX-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1)C2=CC(=C(C=C2)F)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Method of 3-Bromo-4-fluorobenzaldehyde

  • Starting material: 4-fluorobenzaldehyde
  • Reagents: Sodium bromide, hydrochloric acid (35%), sodium hypochlorite (8-10%)
  • Solvent: Dichloromethane and water
  • Conditions: Ultrasonic irradiation, temperature controlled at 20-25 °C
  • Procedure:

    • Dissolve 4-fluorobenzaldehyde in dichloromethane (Solution A).
    • Dissolve sodium bromide in water, add hydrochloric acid (Solution B).
    • Mix solutions A and B, apply ultrasonic waves, and slowly add sodium hypochlorite solution dropwise over 1 hour.
    • Continue ultrasonic treatment and stirring for 30 minutes, then allow the mixture to stand for 15 minutes.
    • Separate the organic phase, wash to neutrality, dry, and remove solvent.
    • Purify the crude product by bulk melting crystallization at 31 °C.
  • Yield and Purity: Approximately 90-92% yield with purity >99% (by melting crystallization).

Step Reagent/Condition Quantity/Range Notes
1 4-Fluorobenzaldehyde 1.0 mol Dissolved in 140-180 mL DCM
2 Sodium bromide 1.0-1.03 mol Dissolved in 90-110 mL water
3 Hydrochloric acid (35%) 90-110 mL Added to sodium bromide solution
4 Sodium hypochlorite (8-10%) 1.01-1.04 mol Added dropwise over 1 hour
5 Temperature 20-25 °C Ultrasonic irradiation applied
6 Crystallization temperature 31 °C Bulk melting crystallization

This method offers a safer and environmentally friendlier alternative to traditional bromination methods, avoiding the use of elemental bromine and toxic chlorinated reagents.

Construction of the 5,5-Dimethylmorpholine Ring

The morpholine ring with 5,5-dimethyl substitution is typically synthesized by cyclization of appropriate keto or hydroxy intermediates, followed by reduction and ring closure.

General Synthetic Approach for Substituted Morpholines

  • Starting materials: Keto forms of hydroxymorpholines or substituted phenyl ketones
  • Reduction: Sodium borohydride to reduce keto groups to diols
  • Cyclization: Acid-catalyzed cyclization using sulfuric acid in methylene chloride
  • Outcome: Formation of optically active substituted morpholines, including 5,5-dimethyl derivatives

This approach, adapted from literature on 3,5,5-trimethylmorpholine analogues, can be applied to 5,5-dimethylmorpholine derivatives by selecting appropriate precursors.

Coupling of the 3-Bromo-4-fluorophenyl Moiety with 5,5-Dimethylmorpholine

After preparing the 3-bromo-4-fluorophenyl intermediate and the 5,5-dimethylmorpholine ring, the two fragments are coupled typically through nucleophilic substitution or palladium-catalyzed cross-coupling methods.

Nucleophilic Aromatic Substitution

  • The bromine atom on the aromatic ring serves as a leaving group.
  • The nucleophilic nitrogen on the morpholine ring attacks the aromatic carbon bearing the bromine.
  • Reaction conditions often involve polar aprotic solvents and mild heating.

Alternative Cross-Coupling Approaches

  • Palladium-catalyzed amination or Buchwald-Hartwig coupling can be used for efficient C-N bond formation.
  • Ligands and bases are selected to optimize yield and selectivity.
  • Reaction temperature typically ranges from 80 to 110 °C.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Yield / Purity Reference
1 Synthesis of 3-bromo-4-fluorobenzaldehyde 4-fluorobenzaldehyde, NaBr, HCl, NaOCl, DCM, ultrasonic, 20-25 °C ~90-92% yield, >99% purity
2 Reduction of keto intermediate to diol Sodium borohydride, methanol or ethanol High yield (varies)
3 Cyclization to 5,5-dimethylmorpholine ring Sulfuric acid, methylene chloride High yield, optically active
4 Coupling of aromatic moiety with morpholine Nucleophilic substitution or Pd-catalyzed amination Moderate to high yield Literature precedent

Research Findings and Notes

  • The ultrasonic-assisted bromination method for 3-bromo-4-fluorobenzaldehyde is advantageous for safety and environmental impact compared to traditional bromine usage.
  • The morpholine ring synthesis via reduction and acid-catalyzed cyclization is well-established and adaptable to various substitutions including 5,5-dimethyl groups.
  • Cross-coupling techniques provide versatility in assembling the final compound, allowing for functional group tolerance and high selectivity.
  • Optimization of reaction conditions such as temperature, solvent, and reagent equivalents is crucial to maximize yield and purity.
  • No direct preparation protocols for 2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine were found in unreliable sources; the above synthesis is inferred from closely related compounds and intermediates.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes the following key reactions:

  • Suzuki-Miyaura Cross-Coupling

    • The bromine atom at the 3-position of the phenyl ring participates in palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. This reaction replaces bromine with substituted aromatic groups, enabling structural diversification .

    • Example: Reaction with 3,4-dimethoxyphenylboronic acid under XPhos Pd G3 catalysis yields biaryl derivatives .

  • Nucleophilic Aromatic Substitution (SNAr)

    • Fluorine at the 4-position undergoes substitution with strong nucleophiles (e.g., amines, alkoxides) under basic conditions.

    • Reactivity is enhanced by electron-withdrawing effects of bromine and morpholine’s nitrogen.

  • Reduction of the Morpholine Ring

    • Lithium aluminum hydride (LiAlH₄) reduces the morpholine ring’s oxygen-containing moiety, altering ring conformation and electronic properties .

  • Halogen Exchange

    • Bromine can be replaced by other halogens (e.g., chlorine) via metal-halogen exchange reactions using catalysts like Cu(I) .

  • Oxidative Functionalization

    • The morpholine ring undergoes oxidation with reagents like KMnO₄ or CrO₃, leading to ring-opening or hydroxylation.

Common Reagents and Conditions

Reaction TypeReagents/CatalystsSolventTemperatureKey Products
Suzuki CouplingXPhos Pd G3, Cs₂CO₃Dioxane/H₂O80°CBiaryl derivatives
SNArK₂CO₃, aminesDMF0–25°C4-substituted aryl morpholines
ReductionLiAlH₄THF60–80°CReduced morpholine analogs
Halogen ExchangeCuCl, KIAcetonitrileRefluxChlorinated analogs
Oxidative CyclizationBr₂EtOAc0–25°CBrominated heterocycles

Mechanistic Insights

  • Suzuki Coupling Regioselectivity : The bromine atom’s position directs coupling to the 3-bromo site, confirmed via NOESY experiments . Steric effects from the 5,5-dimethyl groups limit reactivity at the morpholine ring .

  • SNAr Reactivity : Fluorine’s substitution is accelerated by electron-withdrawing bromine, with reaction rates influenced by solvent polarity (DMF > THF).

  • Morpholine Ring Stability : The 5,5-dimethyl groups confer steric protection, reducing ring-opening during harsh conditions (e.g., strong acids).

Comparative Reactivity

Functional GroupReaction PartnerRate (Relative)Selectivity
C-Br (Ar)Aryl boronic acidsHigh>95%
C-F (Ar)PiperidineModerate70–80%
Morpholine OLiAlH₄Low50–60%

Challenges and Limitations

  • Overbromination Risk : Excess bromine leads to di/tri-brominated byproducts in oxidative reactions .

  • Solvent Sensitivity : Polar aprotic solvents enhance nucleophilic attack but may deactivate Pd catalysts .

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

2-(4-Bromophenyl)-2,5,5-trimethylmorpholine

  • Structure : Features a 4-bromophenyl group and a 2,5,5-trimethylmorpholine ring.
  • Key Differences :
    • Substituent Position : The bromine is para-substituted on the phenyl ring compared to the meta/para bromo-fluoro substitution in the target compound.
    • Morpholine Methylation : Additional methyl group at position 2 in the morpholine ring.
  • Impact on Properties: Molecular Weight: 284.20 g/mol (vs. higher for the target compound due to fluorine). Electronic Effects: Lack of fluorine diminishes electronegativity at the phenyl ring, altering dipole interactions .

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene

  • Structure : A highly fluorinated benzene derivative with bromine and difluoromethoxy groups.
  • Key Differences: Non-morpholine core but shares bromo-fluoro substitution patterns.
  • Impact on Properties :
    • Lipophilicity : XLogP3 = 5.3 indicates high lipophilicity, driven by multiple fluorine atoms.
    • Stability : Fluorine enhances metabolic stability and resistance to oxidation.
    • Electron-Withdrawing Effects : The trifluorobenzene moiety may influence electronic properties differently than morpholine-based systems .

2-[(2-Ethoxyphenoxy)methyl]-5,5-dimethylmorpholine (Viloxazine Impurity 44)

  • Structure: 5,5-dimethylmorpholine with a 2-ethoxyphenoxy substituent.
  • Key Differences: Ethoxy-phenoxy group vs. bromo-fluorophenyl group.
  • Impact on Properties: Density: 1.013 g/cm³ (predicted), lower than brominated analogs due to ethoxy group. Acidity: pKa ≈ 8.60, suggesting moderate basicity comparable to other morpholine derivatives. Pharmacology: Viloxazine derivatives target norepinephrine reuptake; bromo-fluoro substitution in the target compound may shift activity toward serotoninergic pathways .

Structural and Functional Analysis

Substituent Effects

  • Halogen Positioning: Meta-bromo and para-fluoro in the target compound create a dipole moment distinct from para-bromo () or difluoro () analogs.
  • Methylation Patterns :
    • 5,5-Dimethylmorpholine (target and ) enhances ring rigidity compared to 2,5,5-trimethyl (), affecting conformational flexibility.

Physicochemical Properties

Property Target Compound 2-(4-Bromophenyl)-2,5,5-trimethylmorpholine Viloxazine Impurity 44
Molecular Weight ~320–340 g/mol (estimated) 284.20 g/mol 295.3 g/mol (estimated)
logP (Predicted) ~3.5–4.0 ~3.0–3.5 ~2.8 (ethoxyphenoxy effect)
Solubility Moderate (polar halogenated) Lower (non-fluorinated) Higher (ethoxy group)

Biological Activity

2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a bromo and fluorophenyl group. The presence of halogens (bromine and fluorine) is expected to influence its biological activity by enhancing binding affinity to target proteins or enzymes.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound is hypothesized to interact with specific enzymes, potentially inhibiting their activity. This is common in compounds designed to target cancer pathways or other disease-related biological processes.
  • Cell Cycle Arrest : Similar compounds have shown the ability to arrest the cell cycle in cancer cells, particularly at the G2 phase, leading to apoptosis.
  • Antiviral Activity : Some derivatives of morpholine compounds have demonstrated antiviral properties, suggesting that this compound may also have similar effects against viral infections.

Biological Activity Data

Research has highlighted various biological activities associated with morpholine derivatives. Below is a summary table of relevant findings from studies involving similar compounds:

Compound NameActivity TypeTarget/MechanismIC50 Value (µM)Reference
C9Cancer Cell InhibitionFGFR1 Inhibition1.36 - 2.31
Compound 1Trypanosome Growth InhibitionGSK3 Inhibitor0.26
Compound AAntiviral ActivityAAK1 InhibitionNot specified
Compound BAnti-inflammatoryTNF-α Inhibition0.31

Case Studies

  • Cancer Research : A study evaluated the effects of various morpholine derivatives on non-small cell lung cancer (NSCLC) cell lines. Compounds similar to this compound showed significant inhibition of cell proliferation by targeting FGFR1 pathways, indicating potential for development as anticancer agents .
  • Antiviral Applications : Research focused on the antiviral properties of morpholine derivatives against Dengue virus (DENV). Compounds were synthesized and tested for their ability to inhibit AAK1, a promising target for antiviral therapy . While specific data for this compound is limited, the structural similarities suggest potential efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Bromo-4-fluorophenyl)-5,5-dimethylmorpholine, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves two key steps: (1) Formation of the bromo-fluorophenyl moiety via Suzuki-Miyaura coupling or electrophilic halogenation , and (2) construction of the 5,5-dimethylmorpholine ring through cyclization of a diol precursor with dimethylamine under acidic conditions. Critical parameters include temperature control (<80°C to avoid decomposition of halogenated intermediates), catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions), and anhydrous conditions to prevent hydrolysis of intermediates. Literature on analogous morpholine derivatives highlights the use of similar strategies for regioselective aryl functionalization .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use X-ray crystallography (as demonstrated for structurally related bromo-methoxy-phenyl compounds) to resolve stereochemistry and bond angles .
  • Purity Analysis : HPLC (with UV detection at 254 nm) or GC (using a polar column) is recommended, with purity thresholds >95% as per industry standards for research-grade compounds .
  • Spectroscopic Characterization : ¹H/¹³C NMR (to confirm substitution patterns on the phenyl and morpholine rings) and ¹⁹F NMR (to verify fluorophenyl integrity).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across different studies?

  • Methodological Answer : Discrepancies in melting points or NMR shifts may arise from polymorphism , solvent effects , or trace impurities . To address this:

  • Perform controlled recrystallization in varying solvents (e.g., ethanol vs. hexane) to isolate polymorphs.
  • Use DSC (Differential Scanning Calorimetry) to identify thermal transitions linked to polymorphic forms.
  • Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference.
  • Replicate synthesis under strictly anhydrous conditions to minimize hydrolytic byproducts .

Q. What methodologies are recommended for investigating the hydrolytic stability of the morpholine ring under varying pH conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies by incubating the compound in buffers at pH 1–13 (37°C, 1–14 days).
  • Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., ring-opened amines or ketones).
  • Use kinetic modeling (e.g., pseudo-first-order kinetics) to calculate degradation rates. Storage recommendations for similar morpholine derivatives (e.g., 0–6°C for light-sensitive analogs) suggest pH-dependent instability .

Q. What computational approaches can predict the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers on the bromo-fluorophenyl ring.
  • Molecular Dynamics (MD) Simulations : Model solvation effects on transition states in polar aprotic solvents (e.g., DMF).
  • SAR (Structure-Activity Relationship) Studies : Compare with literature data on analogous bromophenyl-morpholine derivatives to predict regioselectivity .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Perform phase-solubility studies using a shake-flask method with HPLC quantification. Test solvents spanning a wide polarity range (e.g., hexane, DCM, MeOH, water).
  • Apply Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces.
  • Account for temperature effects by repeating experiments at 25°C and 40°C. Prior studies on halogenated phenols suggest bromine and fluorine substituents significantly alter hydrophobicity .

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